molecular formula C12H21NO6 B602354 O-glutaroyl-L-carnitine CAS No. 102636-82-8

O-glutaroyl-L-carnitine

Cat. No. B602354
CAS RN: 102636-82-8
M. Wt: 275.3
InChI Key:
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Description

O-glutaroyl-L-carnitine, also known as glutarylcarnitine, is an acylcarnitine. More specifically, it is a glutaric acid ester of carnitine . Acylcarnitines were first discovered more than 70 years ago . It is believed that there are more than 1000 types of acylcarnitines in the human body .


Synthesis Analysis

The synthesis of L-carnitine has been achieved through metabolic engineering of Escherichia coli. L-carnitine biosynthesis enzymes from the fungus Neurospora crassa that were functionally active in E. coli were identified and applied individually or in cascades to assemble and optimize a four-step L-carnitine biosynthesis pathway in this host .


Molecular Structure Analysis

The molecular formula of O-glutaroyl-L-carnitine is C12H21NO6 . The average mass is 275.298 Da and the monoisotopic mass is 275.136902 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of O-glutaroyl-L-carnitine include an average mass of 275.298 Da and a monoisotopic mass of 275.136902 Da . The molecule has 7 H bond acceptors and 2 H bond donors .

Scientific Research Applications

Biochemical Analysis

Glutarylcarnitine is used in ultra-HPLC (UHPLC)–tandem mass spectrometry (MS/MS) methods for the selective and quantitative analysis of acylcarnitines in human biological fluids such as urine, plasma, and cerebrospinal fluid. This is crucial for diagnosing and monitoring patients with metabolic disorders .

Newborn Screening

It plays a central role in newborn screening programs to identify, confirm, and monitor patients with organic acidemias and fatty acid oxidation disorders through acylcarnitine profile analysis .

Metabolic Profiling

This compound is utilized in metabolic profiling techniques to generate a qualitative “profile” of acylcarnitines, which can help in understanding the metabolic state of an individual .

Diagnosis and Management of Metabolic Disorders

Elevated levels of glutarylcarnitine in body tissues are indicative of certain metabolic disorders, such as glutaric acidemia type I, and can be detected by tandem mass spectrometry. This information is used for diagnosis and management .

Clinical Research

In clinical research, the concentration of glutarylcarnitine in blood and urine is measured to evaluate the effectiveness of interventions in patients with metabolic disorders like GA1 .

Mechanism of Action

Target of Action

Glutarylcarnitine, also known as O-glutaroyl-L-carnitine, primarily targets the mitochondria in cells . It is an acylcarnitine, a class of compounds that play a crucial role in the transport of long-chain fatty acids into the mitochondria for degradation by β-oxidation .

Mode of Action

The compound interacts with its targets by facilitating the transport of activated long-chain fatty acids (long-chain fatty acyl-CoAs) into the mitochondria . This process is essential for the β-oxidation of these fatty acids, which is a critical step in cellular energy production .

Biochemical Pathways

Glutarylcarnitine is involved in several biochemical pathways. It plays a significant role in the metabolism of lysine, hydroxylysine, and tryptophan . In the case of glutaric acidemia type 1, a disorder associated with elevated levels of glutarylcarnitine, there is a deficiency in the enzyme glutaryl-CoA dehydrogenase (GCDH), which leads to an accumulation of specific acylcarnitine species in a pattern characteristic of the disease .

Pharmacokinetics

The pharmacokinetics of glutarylcarnitine involve its distribution in various body fluids. It has been identified in human urine, plasma, and cerebrospinal fluid . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are still under investigation. It is known that glutarylcarnitine can be quantified in urine, which suggests renal excretion as a possible elimination pathway .

Result of Action

The primary result of glutarylcarnitine’s action is the facilitation of long-chain fatty acid metabolism, which is crucial for energy production in cells . In conditions such as glutaric acidemia type 1, elevated levels of glutarylcarnitine can be detected, serving as a biochemical marker of the disease .

Action Environment

The action of glutarylcarnitine can be influenced by various environmental factors. For instance, the compound’s action, efficacy, and stability can be affected by the metabolic state of the organism, dietary factors, and the presence of other metabolites

Safety and Hazards

The safety data sheet for glutaroyl carnitine suggests that if inhaled or ingested, or in case of skin or eye contact, appropriate first aid measures should be taken, including moving the person to fresh air, giving artificial respiration, washing off with soap and water, flushing eyes with water, and rinsing mouth with water .

properties

IUPAC Name

(3R)-3-(4-carboxybutanoyloxy)-4-(trimethylazaniumyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO6/c1-13(2,3)8-9(7-11(16)17)19-12(18)6-4-5-10(14)15/h9H,4-8H2,1-3H3,(H-,14,15,16,17)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJAXUYOQLTISD-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747861
Record name (3R)-3-[(4-Carboxybutanoyl)oxy]-4-(trimethylazaniumyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

102636-82-8
Record name Glutarylcarnitine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102636-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-[(4-Carboxybutanoyl)oxy]-4-(trimethylazaniumyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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